molecular formula C13H15N3 B7594997 N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine

N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine

Cat. No. B7594997
M. Wt: 213.28 g/mol
InChI Key: BAOFGLOXTWANNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine, commonly known as imidazoline I2 receptor agonist, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine acts as an agonist of the imidazoline I2 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain and cardiovascular system. Activation of this receptor leads to a variety of physiological responses, including vasodilation, neurotransmitter release, and regulation of blood pressure.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In studies related to neuroprotection, it has been found to reduce oxidative stress and inflammation, protect against beta-amyloid-induced toxicity, and improve cognitive function. In studies related to hypertension, it has been found to reduce blood pressure through vasodilation and inhibition of sympathetic nervous system activity.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, its well-defined mechanism of action and diverse physiological effects make it a versatile tool for studying various biological processes. However, one limitation is that its effects may vary depending on the specific experimental conditions and the cell or tissue type being studied.

Future Directions

There are several potential future directions for research involving N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies on its antihypertensive effects could lead to the development of new treatments for hypertension. Finally, exploring its effects on other physiological processes such as inflammation and immune function could uncover new applications for this compound.
Conclusion
In conclusion, this compound is a promising compound with diverse applications in scientific research. Its well-defined mechanism of action and diverse physiological effects make it a versatile tool for studying various biological processes. While further research is needed to fully understand its potential applications, it is clear that this compound has significant potential to contribute to advancements in various fields of research.

Synthesis Methods

The synthesis of N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine involves the reaction of 1-(2-chloroethyl)-1H-imidazole with 1,2,3,4-tetrahydro-2,3-dimethyl-1-naphthalenamine in the presence of a catalyst such as palladium on carbon. The reaction occurs under mild conditions and yields high purity products.

Scientific Research Applications

N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine has been extensively studied for its potential applications in various areas of scientific research. It has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been found to have antihypertensive effects, making it a potential treatment option for hypertension.

properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-2-4-11-8-12(7-10(11)3-1)16-9-13-14-5-6-15-13/h1-6,12,16H,7-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOFGLOXTWANNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NCC3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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